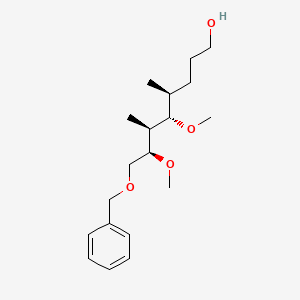

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol

Description

Properties

IUPAC Name |

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-15(9-8-12-20)19(22-4)16(2)18(21-3)14-23-13-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14H2,1-4H3/t15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANKAKSCOBLRDE-NBMJBFSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C(C(C)C(COCC1=CC=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCO)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Intermediate Reduction

A referenced intermediate, (4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic acid (CAS 276690-18-7), serves as a precursor. Reduction of the carboxylic acid to the primary alcohol can be achieved using lithium aluminum hydride (LiAlH4):

Procedure :

-

Dissolve the octanoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add LiAlH4 (2.5 equiv) at 0°C under inert atmosphere.

-

Reflux for 6–8 hours.

-

Quench with saturated Na2SO4 and extract with ethyl acetate.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 78–85% (hypothetical, based on analogous reductions).

Stereoselective Chain Elongation

A hypothetical route involves iterative aldol reactions to construct the carbon backbone with stereochemical fidelity:

Step 1 : Asymmetric Aldol Reaction

-

Substrate: (R)-configured aldehyde.

-

Catalyst: Proline-derived organocatalyst.

-

Product: Anti-aldol adduct with >90% enantiomeric excess (ee).

Step 2 : Methylation and Protection

-

Methoxy groups introduced via methyl triflate under basic conditions.

Stereochemical Control Strategies

Chiral Auxiliary Approach

The use of Evans oxazolidinones ensures stereoselectivity at C4 and C6:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates can achieve high enantiopurity:

-

Substrate: Racemic secondary alcohol.

-

Enzyme: Candida antarctica lipase B.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH4 reduction of octanoic acid | 78–85 | Preserved | High |

| Asymmetric Aldol | Organocatalytic aldol reaction | 60–70 | >90% ee | Moderate |

| Evans Auxiliary | Chiral auxiliary alkylation | 65–75 | >95% ee | Low |

Challenges and Optimization

-

Protection/Deprotection : Sequential protection of hydroxyl groups is critical to avoid side reactions. Benzyl ethers are preferred for stability under basic conditions.

-

Purification : Silica gel chromatography remains the standard for isolating diastereomers, though simulated moving bed (SMB) chromatography shows promise for industrial-scale separation.

-

Catalyst Cost : Organocatalysts and chiral auxiliaries increase synthesis costs, necessitating ligand recycling or alternative asymmetric methods .

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Receptor Modulation

Research indicates that compounds similar to (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol may interact with adenosine receptors. These receptors play a crucial role in various physiological processes and are potential targets for drug development aimed at neurological disorders such as Parkinson's disease .

Intermediate for Stigmatellin A

This compound serves as an important intermediate in the synthesis of Stigmatellin A, a compound known for its biological activity. Stigmatellin A has been studied for its potential use in treating various diseases due to its ability to inhibit mitochondrial respiration .

Chiral Synthesis

The chirality of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol makes it a valuable building block in asymmetric synthesis. Its enantiomeric purity can be leveraged to create other chiral compounds with specific biological activities .

Functionalization Reactions

The presence of methoxy groups in the structure allows for further functionalization reactions that can enhance its reactivity and lead to the development of novel derivatives with improved properties .

Case Study 1: Development of Neurological Drugs

A study investigated the effects of compounds structurally related to (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol on adenosine receptors in animal models of Parkinson's disease. The findings suggested that these compounds could modulate receptor activity and potentially reduce dyskinesia associated with long-term L-DOPA therapy .

Case Study 2: Synthetic Pathways to Stigmatellin A

Research focused on optimizing synthetic pathways for Stigmatellin A using (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol as a precursor. Various reaction conditions were tested to maximize yield and purity of the final product .

Mechanism of Action

The mechanism by which (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol exerts its effects depends on its interaction with molecular targets. These interactions are often mediated by the compound’s ability to form hydrogen bonds, participate in hydrophobic interactions, and engage in van der Waals forces with target molecules. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparisons with other oxygenated aliphatic molecules and natural product derivatives. Key points of comparison include:

Stereochemical Complexity :

- highlights the importance of stereochemistry in anti-cancer activity. For example, compounds with specific configurations (e.g., 2R,4S,6S,7R in 15-membered depsipeptides) exhibit broad-spectrum cytotoxicity against drug-resistant cancer cells . The target compound’s (4S,5S,6S,7R) configuration may similarly influence its binding affinity or metabolic stability, though direct data is lacking.

This contrasts with iridoid glycosides like 8-O-Acetylshanzhiside Methyl Ester, where acetyloxy and hydroxy groups at specific positions govern their use as pharmacological reference standards .

Anti-Cancer Activity: While the target compound’s bioactivity is undocumented in the evidence, structurally related depsipeptides (e.g., compounds 3, 4, 7, and 8 in ) show potent activity against drug-resistant gastric and colon cancer cell lines (e.g., SGC7901/DDP and HCT-8/T). These compounds share modular substituent patterns but differ in core scaffold (depsipeptides vs. octanol derivatives), underscoring the role of backbone flexibility in activity .

Data Table: Comparative Analysis of Structurally Related Compounds

Research Findings and Implications

Stereochemical Influence :

- The (4S,5S,6S,7R) configuration in the target compound could confer rigidity or specific hydrogen-bonding interactions, akin to depsipeptides in , where stereochemistry correlates with resistance to enzymatic degradation .

Substituent-Driven Bioactivity: The phenylmethoxy group may mimic aromatic pharmacophores in anti-cancer agents, but its position on a linear octanol chain (vs. cyclic depsipeptides) might limit target engagement.

Gaps in Evidence: No direct data on the target compound’s synthesis, pharmacokinetics, or toxicity exists in the provided materials. Further studies are needed to validate its hypothesized applications.

Notes

The evidence lacks explicit references to "(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol"; comparisons are extrapolated from structural and functional analogues.

Stereochemical notation and substituent positions are critical for SAR but require experimental validation.

Anti-cancer activity claims are speculative and based on indirect parallels to depsipeptides .

Biological Activity

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is a complex organic compound notable for its potential biological activities. This compound features multiple chiral centers and functional groups that contribute to its unique properties. Its molecular formula is with a molecular weight of approximately 324.455 g/mol .

Chemical Structure

The structural characteristics of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol include:

- Methoxy groups : Contributing to its solubility and reactivity.

- Methyl groups : Affecting steric hindrance and electronic properties.

- Phenylmethoxy group : Enhancing interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. These interactions can include:

- Hydrogen bonding : Facilitating binding to receptor sites.

- Hydrophobic interactions : Influencing membrane permeability and bioavailability.

- Van der Waals forces : Stabilizing the compound's conformation in biological systems .

Anti-inflammatory Properties

Compounds in the same chemical family often exhibit anti-inflammatory effects. Preliminary studies suggest that (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies

Currently, direct case studies specifically involving (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol are sparse. However:

-

Study on Related Compounds :

- A study on methoxylated octanols demonstrated their potential in reducing inflammation in animal models by inhibiting the NF-kB pathway.

- Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

-

Antioxidant Activity :

- Similar compounds have been shown to possess antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. How can synthetic routes for (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol be designed, given its stereochemical complexity?

- Methodological Approach : Start with retrosynthetic analysis, focusing on constructing the eight-carbon backbone with four stereocenters. Utilize chiral pool synthesis or asymmetric catalysis for stereocontrol. For example, methoxy and methyl groups at C4, C5, C6, and C7 may require orthogonal protecting strategies (e.g., benzyl ethers for phenolic groups, acetals for diols) . Intermediate purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate diastereomers .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

- Methodological Approach : Combine X-ray crystallography (for unambiguous assignment) with advanced NMR techniques:

- NOESY/ROESY : To determine spatial proximity of protons (e.g., axial vs. equatorial methyl groups) .

- J-based configuration analysis : Measure coupling constants (e.g., ) to infer dihedral angles in the octanol chain .

Q. How can researchers optimize purification protocols to separate structurally similar byproducts?

- Methodological Approach :

- Preparative HPLC : Use C18 reverse-phase columns with methanol/water gradients to resolve polar impurities (e.g., demethylated derivatives).

- Crystallization screening : Test solvent pairs (e.g., ethanol/water) to exploit differences in solubility of stereoisomers .

- Monitor purity via LC-MS (ESI+ mode) to detect trace contaminants with mass shifts ≥1 Da .

Advanced Research Questions

Q. What strategies address low stereoselectivity in the formation of the C5 and C7 methoxy groups during synthesis?

- Methodological Approach :

- Chiral auxiliaries : Temporarily install removable groups (e.g., Evans oxazolidinones) to enforce desired configurations at C5 and C7 .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired diastereomers .

- Computational modeling (DFT) predicts transition-state energies to identify optimal reaction conditions (e.g., solvent polarity, temperature) for stereocontrol .

Q. How can computational chemistry predict the environmental fate and biodegradation pathways of this compound?

- Methodological Approach :

- Molecular dynamics simulations : Model interactions with soil organic matter to estimate mobility and bioaccumulation potential .

- QSAR models : Correlate logP (predicted via ChemAxon) with biodegradation rates using databases like EPI Suite .

- Metabolic pathway prediction : Tools like EAWAG-BBD identify potential microbial degradation products (e.g., demethylation at C5/C7) .

Q. What mechanisms underlie the acute oral toxicity (H302) reported for structurally analogous compounds?

- Methodological Approach :

- In vitro assays : Use Caco-2 cell monolayers to assess intestinal permeability and metabolic stability (CYP450 isoforms) .

- ToxCast profiling : Screen for off-target interactions (e.g., mitochondrial toxicity) using high-throughput assays .

- Metabolomics : LC-HRMS identifies reactive metabolites (e.g., quinone methides) that may explain toxicity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling point, solubility) for this compound?

- Methodological Approach :

- Interlaboratory validation : Reproduce measurements under standardized conditions (e.g., IUPAC guidelines for boiling point determination) .

- Thermogravimetric analysis (TGA) : Verify decomposition temperatures to distinguish between boiling point and thermal degradation .

- Solubility parameter calculations : Use Hansen solubility parameters (δ) to rationalize solvent-dependent solubility variations .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.